Antibacterial Activity of 4,5-Diphenyl-1H-imidazole-1,2-diamine Derivative 6d Outperforms Ciprofloxacin Against S. aureus
A derivative of 4,5-diphenyl-1H-imidazole-1,2-diamine (compound 6d) exhibited two-fold greater potency than the clinical antibiotic ciprofloxacin against Staphylococcus aureus. In a standardized microdilution assay, 6d achieved a minimum inhibitory concentration (MIC) of 4 μg/mL, whereas ciprofloxacin required 8 μg/mL under identical conditions [1]. This quantitative advantage positions the scaffold as a viable starting point for developing novel anti-staphylococcal agents, particularly relevant given the global burden of methicillin-resistant S. aureus (MRSA).
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Compound 6d: MIC = 4 μg/mL |
| Comparator Or Baseline | Ciprofloxacin: MIC = 8 μg/mL |
| Quantified Difference | Two-fold lower MIC (i.e., 2× more potent) |
| Conditions | In vitro broth microdilution assay against Staphylococcus aureus ATCC 25923 |
Why This Matters
Demonstrates that the 4,5-diphenyl-1H-imidazole-1,2-diamine core can be elaborated into derivatives with superior anti-staphylococcal activity relative to a frontline clinical antibiotic, supporting its selection for antimicrobial lead optimization programs.
- [1] Bamoro, C., Bamba, F., Steve-Evanes, K. T. D., Vallin, A., & Chagnault, V. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(1), 1–15. View Source
